![molecular formula C12H9N3O2S B3911550 4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B3911550.png)
4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole
Descripción general
Descripción
4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole, also known as FAPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. FAPT is a triazole derivative that has a unique chemical structure and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. 4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve mitochondrial function. 4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole is its versatility in various scientific research fields. It has been shown to have potential applications in cancer research, neurodegenerative disorders, and infectious diseases. However, one limitation of 4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole. One area of research could focus on the development of more efficient synthesis methods for 4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole. Another area of research could focus on the optimization of 4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole for specific applications, such as cancer treatment or neurodegenerative disorders. Additionally, more studies are needed to fully understand the mechanism of action of 4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole and its potential side effects.
Aplicaciones Científicas De Investigación
4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole has been studied for its potential applications in various scientific research fields. It has been shown to have antitumor activity, as well as antifungal and antibacterial properties. 4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-prop-2-ynylsulfanyl-1,2,4-triazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-2-8-18-12-14-13-9-15(12)11(16)6-5-10-4-3-7-17-10/h1,3-7,9H,8H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTKLCSHFIYUFQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=CN1C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCSC1=NN=CN1C(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-1-[3-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-4-yl]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B3911469.png)
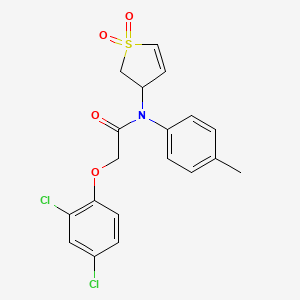

![3-{[(4-acetylphenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B3911486.png)
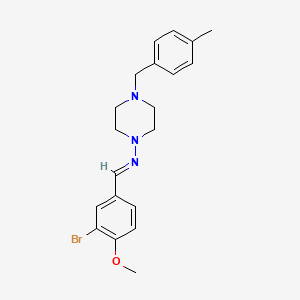
![(1S*,5R*)-6-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3911497.png)
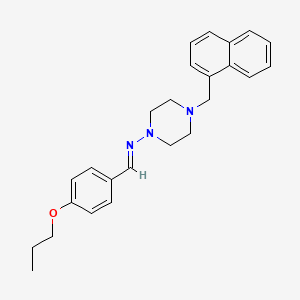
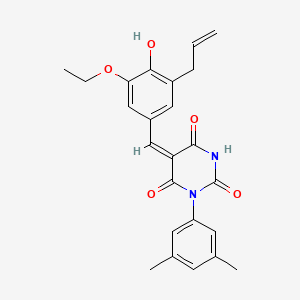
![N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3911518.png)
![1-(3-phenyl-2-propen-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3911545.png)
![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B3911559.png)

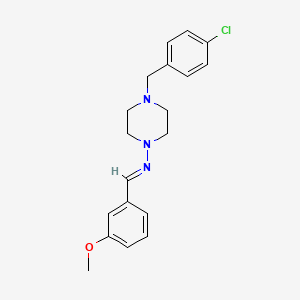
![4-(1-naphthylmethyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911577.png)